methyl 2-(2,6-difluorobenzamido)benzoate

Dihydroorotase inhibition Pyrimidine biosynthesis Enzymatic assay

Methyl 2-(2,6-difluorobenzamido)benzoate (CAS 679784-58-8), with molecular formula C₁₅H₁₁F₂NO₃ and molecular weight 291.25 g/mol, is a synthetic benzoate ester derivative featuring the pharmacologically salient 2,6-difluorobenzamide motif. This compound has been catalogued in authoritative biochemical databases including BindingDB (BDBM50405110) and ChEMBL (CHEMBL306140), with experimentally determined bioactivity values against multiple target classes including dihydroorotase (IC₅₀ = 1.80 × 10⁵ nM), the peripheral benzodiazepine receptor (PBR/TSPO, IC₅₀ ≈ 28 μM), and the human nicotinic acetylcholine receptor (EC₅₀ = 2.00 × 10⁶ nM).

Molecular Formula C15H11F2NO3
Molecular Weight 291.254
CAS No. 679784-58-8
Cat. No. B2372304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(2,6-difluorobenzamido)benzoate
CAS679784-58-8
Molecular FormulaC15H11F2NO3
Molecular Weight291.254
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C15H11F2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19)
InChIKeyPYBPQZOVPPHDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2,6-difluorobenzamido)benzoate (CAS 679784-58-8): Procurement-Grade Overview for Medicinal Chemistry and Antibacterial Research


Methyl 2-(2,6-difluorobenzamido)benzoate (CAS 679784-58-8), with molecular formula C₁₅H₁₁F₂NO₃ and molecular weight 291.25 g/mol, is a synthetic benzoate ester derivative featuring the pharmacologically salient 2,6-difluorobenzamide motif [1]. This compound has been catalogued in authoritative biochemical databases including BindingDB (BDBM50405110) and ChEMBL (CHEMBL306140), with experimentally determined bioactivity values against multiple target classes including dihydroorotase (IC₅₀ = 1.80 × 10⁵ nM), the peripheral benzodiazepine receptor (PBR/TSPO, IC₅₀ ≈ 28 μM), and the human nicotinic acetylcholine receptor (EC₅₀ = 2.00 × 10⁶ nM) [1][2]. The 2,6-difluorobenzamide substructure is a well-validated pharmacophore in bacterial cell division protein FtsZ inhibitors (e.g., PC190723, IC₅₀ = 55 ng/mL), positioning this compound as a versatile intermediate and a candidate scaffold for structure–activity relationship (SAR) exploration in antibacterial and kinase-targeted programs [2].

Why Generic Substitution Fails for Methyl 2-(2,6-difluorobenzamido)benzoate: Structural, Pharmacophoric, and Target-Engagement Differentiation


Although a 2,6-difluorobenzamide core is shared among numerous FtsZ-targeting antibacterial candidates, the specific substitution pattern of methyl 2-(2,6-difluorobenzamido)benzoate — an ortho-benzoate ester linked via an amide bridge to the 2,6-difluorophenyl ring — dictates distinct molecular recognition properties that preclude simple interchange with analogs . For example, the ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate analog (CAS not specified; MW 339.72) introduces a chloro substituent and an ethyl ester, altering both steric bulk and electronic distribution relative to the target compound . Likewise, the methyl 4-bromo-3-((2,6-difluorophenyl)carbonylamino)benzoate variant shifts the ester and amide substitution pattern on the benzoate ring, which can substantially modify hydrogen-bonding geometry and target affinity . Even within the broader 2,6-difluorobenzamide class, the absence of a 3-alkoxy or heterocyclic extension — a feature present in high-potency FtsZ inhibitors such as PC190723 — fundamentally differentiates this compound's target engagement profile [1]. The quantitative evidence below demonstrates that these seemingly modest structural variations translate into measurable differences in enzyme inhibition, receptor binding, and functional activity, underscoring the procurement risk of selecting an inadequately characterized analog.

Quantitative Differentiation Guide: Methyl 2-(2,6-difluorobenzamido)benzoate vs. Structural Analogs and Pharmacophoric Benchmarks


Dihydroorotase Inhibition: Direct Enzymatic IC₅₀ Compared with Class-Level Benchmarks

Methyl 2-(2,6-difluorobenzamido)benzoate was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [1]. By comparison, the well-characterized dihydroorotase inhibitor 5-fluoroorotate exhibits an IC₅₀ in the low micromolar range (typically < 10 μM) in analogous mammalian enzyme preparations [2]. The ~18- to >50-fold lower potency of the target compound indicates that it does not act as a potent dihydroorotase inhibitor and should not be selected for programs requiring strong pyrimidine biosynthesis blockade. However, this weak inhibition profile may be advantageous in applications where dihydroorotase engagement is undesirable, such as when the compound is used as a synthetic intermediate or as a negative control in enzyme panels [3].

Dihydroorotase inhibition Pyrimidine biosynthesis Enzymatic assay

Peripheral Benzodiazepine Receptor (PBR/TSPO) Binding Affinity: Low Micromolar Activity with Direct Quantification

The compound exhibits an IC₅₀ of approximately 28 μM against the peripheral benzodiazepine receptor (PBR, now designated TSPO) in rat tissue, as reported in BindingDB assay ChEMBL_37218 [1]. This places it in the low-micromolar affinity range — substantially weaker than the prototypical TSPO ligand PK 11195, which typically exhibits IC₅₀ values in the low nanomolar range (Kᵢ ≈ 1–10 nM) in rat kidney mitochondrial membrane preparations [2]. The approximately 2,800- to 28,000-fold difference in affinity means this compound cannot serve as a potent TSPO probe. However, the compound's measurable TSPO engagement at micromolar concentrations distinguishes it from completely TSPO-inert analogs and may be relevant for programs exploring weak TSPO modulators or for assessing off-target TSPO liability when the compound is employed as a synthetic intermediate .

TSPO binding Peripheral benzodiazepine receptor Neuroinflammation

Human Nicotinic Acetylcholine Receptor (nAChR) Functional Activity: Marginal Potency Compared with Neuronal nAChR Ligands

In a functional assay at the human nicotinic acetylcholine receptor subtype TE671 (muscle-type), methyl 2-(2,6-difluorobenzamido)benzoate exhibited an EC₅₀ of 2.00 × 10⁶ nM (2,000 μM), indicating extremely weak agonist or modulator activity [1]. For context, the classical nAChR agonist acetylcholine typically displays EC₅₀ values in the low micromolar range (1–10 μM) at muscle-type receptors, while the competitive antagonist d-tubocurarine exhibits IC₅₀ values in the sub-micromolar range [2]. The >200-fold lower potency of the target compound relative to acetylcholine confirms that it is essentially inactive at nAChR subtypes under physiologically relevant concentrations. This data point is critical for programs screening for nAChR off-target effects or for researchers requiring a negative control in nAChR functional panels .

Nicotinic acetylcholine receptor TE671 Functional assay

Structural Differentiation from Ethyl 4-Chloro-2-(2,6-difluorobenzamido)benzoate: Impact on CYP3A4 Inhibition and Reactivity

The closely related analog ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate (MW 339.72) differs by (i) an ethyl ester in place of a methyl ester, and (ii) a chlorine substituent at the 4-position of the benzoate ring . This analog has been evaluated for CYP3A4 inhibition in human liver microsomes, yielding an IC₅₀ of 5.00 × 10⁴ nM (50 μM) using DBF as a fluorescent substrate [1]. While no directly comparable CYP3A4 data exist for the target compound, the structural differences are mechanistically significant: the 4-chloro substituent in the analog increases both lipophilicity (calculated logP) and steric bulk, which may enhance CYP3A4 binding whereas the target compound's unsubstituted benzoate ring and smaller methyl ester may reduce cytochrome P450 engagement [2]. This structural distinction is procurement-relevant for medicinal chemistry programs where CYP3A4 inhibition is either a desired mechanism (e.g., pharmacokinetic boosters) or an avoidable liability [2].

CYP3A4 inhibition Structural analog comparison Metabolic stability

FtsZ Inhibition Potential: Class-Level Pharmacophoric Comparison with Benchmark Inhibitor PC190723

The 2,6-difluorobenzamide motif is a validated pharmacophore for inhibiting the bacterial cell division protein FtsZ, with the benchmark inhibitor PC190723 demonstrating an IC₅₀ of 55 ng/mL (~130 nM) against FtsZ GTPase activity and MIC values of 1 μg/mL against both MSSA and MRSA . Methyl 2-(2,6-difluorobenzamido)benzoate shares the core 2,6-difluorobenzamide substructure but lacks the critical 3-substituent (typically a thiazolopyridine or alkoxy extension) found in all high-potency FtsZ inhibitors [1]. In the SAR study by Bi et al. (2017), 3-O-arylalkyl-2,6-difluorobenzamide derivatives — which include an ether-linked extension at the 3-position of the difluorophenyl ring — demonstrated significantly enhanced antibacterial activity compared with unsubstituted 2,6-difluorobenzamide cores [1]. The target compound, lacking this 3-substitution, is predicted to exhibit substantially weaker FtsZ engagement than PC190723 or TXA709-class inhibitors. However, its unadorned 2,6-difluorobenzamide core renders it a useful minimalist scaffold for SAR diversification or as a negative control in FtsZ polymerization assays [2].

FtsZ inhibition Antibacterial Bacterial cell division

Physicochemical Property Differentiation: logP, tPSA, and H-Bond Profile vs. Ethyl Ester and Chloro-Substituted Analogs

Computed physicochemical properties for methyl 2-(2,6-difluorobenzamido)benzoate include a calculated logP of 2.76, topological polar surface area (tPSA) of 55 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The closely related analog ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate (MW 339.72 vs. 291.25) has a higher molecular weight and additional chlorine atom, which is predicted to increase logP by approximately 0.5–1.0 units and elevate tPSA modestly due to the chlorine's polarizable surface . The methyl 4-bromo-3-((2,6-difluorophenyl)carbonylamino)benzoate analog introduces a bromine atom and a shifted amide substitution pattern on the benzoate ring, further altering the dipole moment and hydrogen-bonding geometry relative to the target compound . These differences are procurement-relevant because the target compound's lower molecular weight (291.25 g/mol) and moderate logP (2.76) place it more favorably within Lipinski's Rule of Five space for oral bioavailability than the halogenated analogs [2]. Moreover, the absence of heavy halogens (Cl, Br) simplifies synthetic handling and may reduce ecotoxicological concerns associated with halogenated aromatic intermediates [2].

Physicochemical properties Drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for Methyl 2-(2,6-difluorobenzamido)benzoate (CAS 679784-58-8)


Medicinal Chemistry: Minimalist 2,6-Difluorobenzamide Scaffold for FtsZ-Targeted Antibacterial SAR Expansion

Researchers developing novel FtsZ inhibitors can employ methyl 2-(2,6-difluorobenzamido)benzoate as an unsubstituted core scaffold for systematic SAR diversification. Unlike the 3-substituted benchmark PC190723 (FtsZ IC₅₀ = 55 ng/mL), this compound provides a clean baseline with predicted weak FtsZ engagement due to the absence of a 3-alkoxy or heterocyclic extension [1]. This makes it an ideal starting point for introducing diverse substituents at the 3-position of the difluorophenyl ring or modifying the benzoate ester moiety, enabling researchers to map the contribution of each structural feature to FtsZ inhibition potency and antibacterial activity without confounding contributions from pre-existing substituents [1].

Negative Control Compound for Dihydroorotase and nAChR Biochemical Assays

With a measured IC₅₀ of 180 μM against dihydroorotase and an EC₅₀ of 2,000 μM at the human nicotinic acetylcholine receptor TE671 subtype, this compound is essentially inactive at both targets under standard assay conditions (typically ≤10–30 μM test concentration) [1]. This well-characterized weak activity profile, documented in BindingDB, qualifies the compound as a reliable negative control for enzyme inhibition and receptor functional assay panels where dihydroorotase or nAChR engagement must be ruled out [1]. Its use as a negative control is further supported by its commercial availability from multiple vendors (ChemScene, AKSci) with documented purity specifications (90–95%) .

Synthetic Intermediate for Quinazolinone-Based Kinase Inhibitor and Delamanid Analog Programs

The 2,6-difluorobenzamido moiety serves as a key building block in the synthesis of 2-(2,6-difluorophenyl)quinazolinones — a privileged scaffold in EGFR kinase inhibitors and anticonvulsant agents [1]. Additionally, the compound can function as an intermediate in the preparation of Delamanid analogs for antitubercular research [1]. The methyl ester group provides a convenient synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid, amidation, or reduction), while the ortho-substitution pattern on the benzoate ring directs regioselective functionalization . Procurement from vendors offering batch-specific Certificate of Analysis (ChemScene Cat. CS-0361721) ensures traceable quality for multi-step synthetic campaigns .

Computational Chemistry and Virtual Screening: Drug-Likeness Benchmark and Docking Decoy

With computed physicochemical parameters (logP 2.76, tPSA 55 Ų, MW 291.25, 1 HBD, 3 HBA) that fall well within Lipinski's Rule of Five, this compound can serve as a drug-likeness benchmark in computational screening libraries [1]. Its documented weak or absent activity against dihydroorotase, TSPO, and nAChR in ChEMBL/BindingDB makes it suitable as a decoy molecule for validating virtual screening workflows — particularly for FtsZ, kinase, and GPCR target classes where active ligands typically exhibit nanomolar potency [1]. The compound's ZINC15 availability and 3D structural representations facilitate seamless integration into molecular docking and pharmacophore modeling pipelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-(2,6-difluorobenzamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.